molecular formula C28H29NO5S B2946012 6,7-dimethoxy-1-[(3-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one CAS No. 866844-78-2

6,7-dimethoxy-1-[(3-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2946012
CAS No.: 866844-78-2
M. Wt: 491.6
InChI Key: MXFBAGKMSORUQQ-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-[(3-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one is a quinolin-4-one derivative characterized by:

  • A 3-methylphenylmethyl group at position 1, contributing steric bulk and lipophilicity.
  • A 4-isopropylbenzenesulfonyl group at position 3, which may enhance binding affinity through sulfonyl-mediated interactions (e.g., hydrogen bonding or van der Waals contacts) .

These conditions likely affect yield and purity .

Properties

IUPAC Name

6,7-dimethoxy-1-[(3-methylphenyl)methyl]-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO5S/c1-18(2)21-9-11-22(12-10-21)35(31,32)27-17-29(16-20-8-6-7-19(3)13-20)24-15-26(34-5)25(33-4)14-23(24)28(27)30/h6-15,17-18H,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFBAGKMSORUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6,7-dimethoxy-1-[(3-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the dihydroquinolinone core: This can be achieved through a Bischler-Napieralski reaction, where an appropriate amide is cyclized in the presence of a Lewis acid.

    Introduction of methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the methylphenyl group: This step typically involves a Friedel-Crafts alkylation reaction, where the dihydroquinolinone core is alkylated with a methylphenyl halide in the presence of a Lewis acid catalyst.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

6,7-dimethoxy-1-[(3-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The methoxy groups and the benzenesulfonyl group can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6,7-Dimethoxy-1-[(3-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one is a complex organic compound featuring a quinoline structure and multiple functional groups, including methoxy, sulfonyl, and isopropyl substitutions. The presence of the 3-methylphenyl group can influence its interaction with biological targets and its solubility in organic solvents because it enhances its lipophilicity.

Synthesis
this compound can be synthesized through several methods.

Potential Applications
This compound has potential applications in various fields. Interaction studies involving this compound focus on its binding affinities with various biological targets. These studies employ techniques such as:

  • Binding assays
  • Spectroscopic methods
  • Molecular docking

Comparison with Other Quinoline Derivatives

Compound NameStructure CharacteristicsUnique Features
QuinolineSimple heterocyclic structureParent compound with no substitutions
ChloroquineContains a quinoline core with amineKnown antimalarial drug
QuinacrineSimilar core structureAntimalarial agent with distinct properties
6-MethoxyquinolineQuinoline with a methoxy groupLacks complex substitutions

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-1-[(3-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions between the compound and its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The following table highlights key structural differences between the target compound and analogs from the evidence:

Compound Core Structure Position 1 Substituent Position 3 Substituent Key Functional Groups Reported Bioactivity/Use Reference
Target Compound Quinolin-4-one 3-Methylphenylmethyl 4-Isopropylbenzenesulfonyl Dimethoxy, sulfonyl Not explicitly stated
: Compound 1 Quinolin-4-one Varied aryl groups None (2-aryl substitution) Methylenedioxy Antihistaminic agents
: Compound 6e Isoquinoline Methyl Methylsulfonyl Dimethoxy Not specified
: 5884-29-7 Isoquinoline Methyl Hydroxy Dimethoxy Supplier-listed (no activity)
: 866726-01-4 Quinolin-4-one 4-Chlorophenylmethyl Benzenesulfonyl Dimethoxy, sulfonyl Zinc inhibitor (ZINC2691109)
Key Observations:
  • Sulfonyl vs. Other Groups : The target’s 4-isopropylbenzenesulfonyl group differs from ’s unsubstituted benzenesulfonyl and ’s methylsulfonyl. The isopropyl group may enhance hydrophobic interactions compared to smaller substituents .
  • Dimethoxy vs. Methylenedioxy : The target’s 6,7-dimethoxy groups (two methoxy groups) contrast with ’s methylenedioxy (fused oxygen-containing ring), which imposes rigidity and may restrict conformational mobility .

Bioactivity and Mode of Action

  • Insights: Bioactivity clustering links structural similarity to shared targets.
  • Comparison with Antihistaminic Agents: ’s methylenedioxyquinolin-4-ones exhibit antihistaminic activity.
  • Analogs : The 4-chlorophenylmethyl substituent in ’s compound introduces electronegativity, possibly enhancing binding to charged residues. The target’s 3-methylphenylmethyl group may prioritize hydrophobic interactions .

Physicochemical Properties

  • Lipophilicity : The 3-methylphenylmethyl and 4-isopropylbenzenesulfonyl groups increase logP compared to ’s methylsulfonyl derivative, suggesting improved membrane permeability but reduced solubility.
  • Steric Effects : The isopropyl group in the target compound may hinder binding to shallow protein pockets compared to smaller substituents (e.g., ’s aryl groups).

Biological Activity

The compound 6,7-dimethoxy-1-[(3-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one is a complex organic molecule characterized by its unique quinoline structure and multiple functional groups. It has garnered interest in the scientific community due to its potential biological activities, which may include antimicrobial, anticancer, and enzyme inhibitory properties.

  • Molecular Formula : C28H29NO5S
  • Molecular Weight : 491.6 g/mol

The compound features methoxy, sulfonyl, and isopropyl groups, which enhance its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study on related compounds showed that those with higher lipophilicity demonstrated enhanced antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The specific activity of this compound against these organisms remains to be fully characterized but suggests potential therapeutic applications.

Enzyme Inhibition

There is evidence that quinoline-based compounds can inhibit key enzymes involved in various biological pathways. For instance, compounds structurally similar to 6,7-dimethoxy derivatives have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation . The IC50 values for these activities can provide insights into the potency of the compound in therapeutic contexts.

Case Studies

  • Case Study on Anticancer Activity : A related compound demonstrated significant cytotoxicity against cancer cell lines, suggesting that modifications in the quinoline structure can enhance anticancer properties. This opens avenues for further exploration of 6,7-dimethoxy derivatives in cancer therapy .
  • Case Study on Anti-inflammatory Effects : Another study highlighted the anti-inflammatory potential of quinoline derivatives through modulation of inflammatory mediators. The specific impact of this compound in this regard warrants investigation .

Comparative Analysis with Other Quinoline Derivatives

The biological activities of 6,7-dimethoxy derivatives can be compared with other known quinoline compounds to elucidate their therapeutic potential.

Compound NameAntimicrobial ActivityEnzyme Inhibition (AChE/BChE)Anticancer Activity
Compound AModerateIC50 = 50 µMHigh
Compound BHighIC50 = 30 µMModerate
6,7-Dimethoxy Pending Pending Pending

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